

Methyl 2-aminoisobutyrate hydrochloride

chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-aminoisobutyrate hydrochloride
Cat. No.:	B555793

[Get Quote](#)

An In-depth Technical Guide to **Methyl 2-aminoisobutyrate Hydrochloride**

Introduction

Methyl 2-aminoisobutyrate hydrochloride is the hydrochloride salt of the methyl ester of α -aminoisobutyric acid (Aib). As a non-proteinogenic amino acid derivative, it serves as a crucial building block in peptidomimetics and synthetic peptide chemistry. The presence of the gem-dimethyl group on the α -carbon sterically constrains the peptide backbone, promoting the formation of stable helical secondary structures, such as 3_{10} - and α -helices. This guide provides a comprehensive overview of its chemical structure, synthesis, and detailed characterization data for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

Methyl 2-aminoisobutyrate hydrochloride is a white crystalline solid.^[1] Its fundamental properties are summarized below.

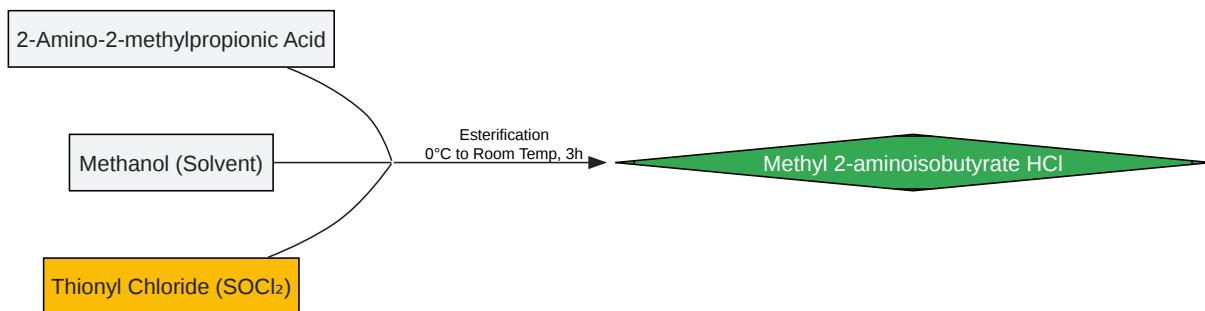
Property	Value	Reference
IUPAC Name	methyl 2-amino-2-methylpropanoate;hydrochloride	[1]
Synonyms	H-Aib-OMe·HCl, 2-Methylalanine methyl ester hydrochloride	[1]
CAS Number	15028-41-8	[2] [3]
Molecular Formula	C ₅ H ₁₂ ClNO ₂	[2] [3] [4]
Molecular Weight	153.61 g/mol	[2] [4]
Appearance	White crystalline powder	[1]
Melting Point	178-182 °C	[1]
SMILES	CC(C)(N)C(OC)=O.Cl	[3]
InChI Key	NVWZNEDLYYLQJC-UHFFFAOYSA-N	[2]

Synthesis

The compound is typically synthesized via the esterification of 2-Amino-2-methylpropionic acid using methanol in the presence of an activating agent such as thionyl chloride or hydrogen chloride gas. The thionyl chloride method is a common and high-yielding laboratory procedure.

Experimental Protocol: Esterification with Thionyl Chloride

This protocol describes the synthesis of **Methyl 2-aminoisobutyrate hydrochloride** from 2-Amino-2-methylpropionic acid with a reported yield of 98%.[\[5\]](#)


Materials:

- 2-Amino-2-methylpropionic acid (10 g, 96.9 mmol)

- Methanol (330 mL)
- Thionyl chloride (17.68 mL, 242.25 mmol)
- Reaction vial
- Ice bath
- Rotary evaporator

Procedure:

- Combine 2-Amino-2-methylpropionic acid and methanol in a reaction vial.
- Place the reaction vial in an ice bath to cool the mixture.
- Slowly add thionyl chloride dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.
- Upon completion, remove the solvent by vacuum distillation using a rotary evaporator.
- Dry the resulting white solid residue in an oven at 60 °C to yield the final product.[5]

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 2-aminoisobutyrate hydrochloride**.

Structural and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques include NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The ^1H NMR spectrum confirms the presence of the key functional groups.

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
8.75	Broad	3H	$-\text{NH}_3^+$	[5]
3.75	Singlet	3H	$-\text{OCH}_3$	[5]
1.45	Singlet	6H	$-\text{C}(\text{CH}_3)_2$	[5]

Solvent: DMSO-
 d_6 , Frequency:
400 MHz[\[5\]](#)

^{13}C NMR Data Detailed experimental ^{13}C NMR data for the hydrochloride salt were not available in the searched literature. Data for related compounds can be found in the Human Metabolome Database.[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

ATR-IR Spectral Data A reference ATR-IR spectrum is available on PubChem.[\[7\]](#) Key expected absorption peaks are listed below.

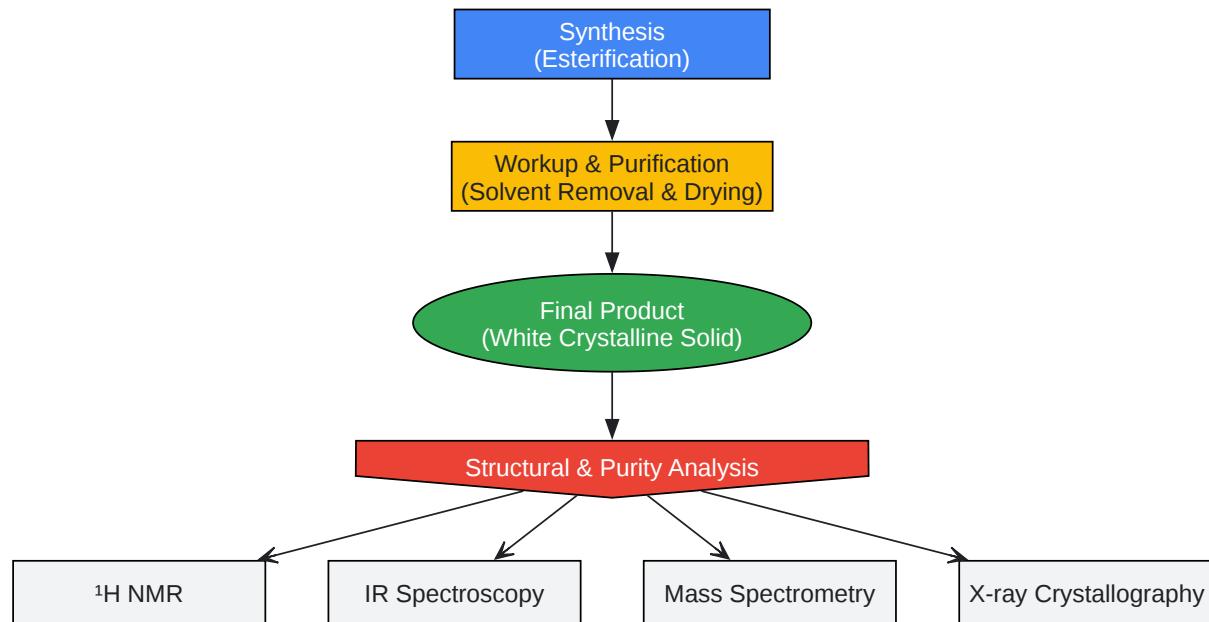
Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3000-2800	-NH ₃ ⁺	N-H stretch
~2950	C-H	Alkyl stretch
~1740	C=O	Ester stretch
~1200	C-O	Ester stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight of the free base.

MS Data Experimental mass spectrometry data for the hydrochloride salt is not detailed in the searched results. The molecular weight of the free base (Methyl 2-aminoisobutyrate) is 117.15 g/mol .

X-ray Crystallography


Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and crystal packing information. Studies have been conducted at various low temperatures (10-100 K) and indicate the presence of rotational disorder in the ester methyl group.

Crystallographic Data

Parameter	Value
Chemical Formula	C ₅ H ₁₂ CINO ₂
Crystal System	Data from specific publication required
Space Group	Data from specific publication required
Unit Cell Dimensions	Data from specific publication required
Temperature	10, 30, 50, 70, 100 K

Experimental and Analytical Workflow

The overall process from synthesis to final characterization follows a logical workflow to ensure the quality and identity of the final compound.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Methyl 2-aminoisobutyrate hydrochloride | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]
- 6. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 1000 MHz, D₂O, predicted) (HMDB0002299) [hmdb.ca]
- 7. Methyl 2-aminoisobutyrate hydrochloride | C5H12CINO₂ | CID 13258034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 2-aminoisobutyrate hydrochloride chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555793#methyl-2-aminoisobutyrate-hydrochloride-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

